DL-Norleucine

描述

. 它是一种更常见的氨基酸亮氨酸的异构体。正亮氨酸是一种白色、水溶性固体,并且是手性的,这意味着它具有不可叠加的镜像。 这种化合物在某些细菌菌株中少量存在,可以在生物前条件下合成 .

准备方法

合成路线和反应条件: 正亮氨酸可以通过多种方法合成,包括化学合成和发酵。 一种常见的合成路线包括α-酮丁酸与2-异丙基苹果酸合酶的反应 .

工业生产方法: 正亮氨酸的工业生产通常涉及使用基因改造微生物(如大肠杆菌)的发酵过程。 这些微生物在特定的发酵培养基中生长,正亮氨酸作为副产物产生 . 发酵培养基通常包括酵母提取物和酪蛋白氨基酸等氨基酸来源 .

化学反应分析

反应类型: 正亮氨酸会发生多种化学反应,包括:

氧化: 正亮氨酸可以被氧化形成相应的酮酸。

还原: 它可以被还原形成氨基醇。

取代: 正亮氨酸可以发生取代反应,其中氨基被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 酰氯和酸酐等试剂用于取代反应。

主要产物:

氧化: 酮酸。

还原: 氨基醇。

取代: 各种取代的氨基酸。

科学研究应用

Introduction to DL-Norleucine

This compound, also known as DL-2-aminohexanoic acid, is a non-proteinogenic amino acid that has garnered interest in various scientific fields due to its unique structural properties and potential applications. Its molecular structure closely resembles that of leucine, a standard amino acid, which allows it to interact with biological systems in significant ways. This article explores the diverse applications of this compound across scientific research, particularly in material science, biochemistry, and pharmacology.

Material Science

This compound has been utilized in the synthesis of novel crystalline materials. For example, studies have demonstrated the growth of this compound maleate crystals through a slow evaporation method. These crystals were characterized using various techniques including:

- X-ray Diffraction (XRD) : Confirmed the crystalline nature and monoclinic structure of the compound.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identified functional groups and molecular vibrations.

- Thermogravimetric Analysis (TGA) : Established thermal stability up to 160°C.

- Dielectric Studies : Evaluated dielectric properties such as AC conductivity and dielectric constant .

The findings indicate that this compound can be a suitable candidate for applications requiring materials with specific thermal and dielectric properties.

Biochemical Studies

This compound's role as an amino acid analog has made it a subject of interest in metabolic studies. Research has shown that the inclusion of this compound in animal diets can inhibit the utilization of D-leucine, suggesting its potential as a metabolic regulator. In a study involving rats, a diet containing 2% this compound significantly reduced the efficiency of D-leucine metabolism, highlighting its antagonistic effects on leucine utilization .

Pharmacological Applications

The compound has also been investigated for its pharmacological properties, particularly in cancer research. The derivative 6-diazo-5-oxo-L-norleucine (DON), which is related to this compound, has been studied extensively as a glutamine antagonist with potential anticancer effects. Research indicates that DON inhibits various enzymes involved in amino acid metabolism and shows promise in preclinical models for suppressing tumor growth .

Computational Studies

This compound has been employed in computational chemistry to understand solid-state phase transitions. Monte Carlo simulations have been used to analyze diffuse scattering patterns in this compound crystals, providing insights into molecular arrangements and phase behaviors during crystallization processes . This computational approach aids in predicting the stability and behavior of different polymorphs.

Case Study 1: Crystal Growth and Characterization

A comprehensive study on the growth of this compound maleate crystals revealed significant insights into their structural properties. The research utilized multiple characterization techniques to confirm the crystal's structure and stability under varying conditions. The findings not only contribute to material science but also open avenues for further exploration into similar amino acid derivatives for crystal engineering .

Case Study 2: Metabolic Regulation in Rodents

In another pivotal study, the metabolic effects of this compound on rats were examined. The results indicated that this compound could effectively modulate leucine metabolism, which may have implications for dietary formulations aimed at optimizing amino acid utilization in animal husbandry or clinical settings .

Case Study 3: Anticancer Research with DON

The pharmacological potential of DON, derived from this compound, was explored through various clinical trials showing its efficacy against different cancer types. These studies demonstrated how modifying amino acid pathways can lead to therapeutic strategies for managing malignancies .

作用机制

正亮氨酸通过被整合到蛋白质中取代甲硫氨酸发挥作用。这种取代会改变蛋白质的结构和功能。 正亮氨酸被整合到肽中反映了相关氨酰-tRNA合成酶的非完美选择性 . 在淀粉样蛋白β肽的情况下,用正亮氨酸取代甲硫氨酸可以消除神经毒性作用,突出了其潜在的治疗应用 .

类似化合物:

正缬氨酸: 缬氨酸的异构体,其生物化学与正亮氨酸相似.

己氨酸:

亮氨酸: 正亮氨酸的异构体,具有支链结构.

异亮氨酸: 另一种类似于亮氨酸的支链氨基酸.

赖氨酸: 与正亮氨酸相比,它含有一个额外的氨基.

独特性: 正亮氨酸的独特之处在于它与甲硫氨酸的结构相似,但缺少硫。 这使其成为研究甲硫氨酸在蛋白质中的作用以及在神经退行性疾病中的潜在治疗应用的宝贵工具 .

相似化合物的比较

Norvaline: An isomer of valine with similar biochemistry to norleucine.

Aminocaproic Acid:

Leucine: An isomer of norleucine with a branched-chain structure.

Isoleucine: Another branched-chain amino acid similar to leucine.

Lysine: Contains an additional amino group compared to norleucine.

Uniqueness: Norleucine is unique due to its structural similarity to methionine, despite lacking sulfur. This makes it a valuable tool for studying the role of methionine in proteins and for potential therapeutic applications in neurodegenerative diseases .

生物活性

DL-Norleucine, a non-canonical amino acid, has garnered attention in various biological and biochemical contexts due to its unique properties and potential applications. This article explores the biological activity of this compound, emphasizing its physiological effects, enzymatic interactions, and implications in biotechnology and medicine.

Overview of this compound

This compound is an aliphatic amino acid that differs from leucine by the presence of an additional carbon atom in its side chain. This structural variation imparts distinct biochemical characteristics that influence its biological activity. It is primarily synthesized through microbial fermentation processes and has been used as a model compound in various studies examining amino acid behavior and function.

Protein Synthesis and Metabolism

Research indicates that this compound can influence protein synthesis and amino acid metabolism. In a study involving piglets, infusion of norleucine led to increased plasma concentrations but also resulted in a reduction of other amino acids such as glycine and tryptophan. Specifically, norleucine infusion was shown to decrease plasma levels of α-ketoisovalerate (KIV) and α-keto-β-methylvalerate (KMV), which are metabolites associated with valine and isoleucine metabolism, respectively .

Table 1: Effects of Norleucine Infusion on Plasma Amino Acids

| Treatment | KIC (μmol/L) | KIV (μmol/L) | KMV (μmol/L) |

|---|---|---|---|

| Saline | 23.8 | 9.5 | 28.1 |

| Leucine | 67.2 | 7.1 | 16.8 |

| KIC | 96.5 | 10.3 | 21.4 |

| Norleucine | 12.4 | 6.0 | 17.3 |

The data suggest that norleucine may act as a negative regulator in amino acid metabolism without significantly disrupting other cellular processes .

Enzymatic Interactions

This compound's incorporation into proteins can modulate enzyme activity. A study demonstrated that replacing methionine residues in the lipase enzyme from Thermoanaerobacter thermohydrosulfuricus with norleucine enhanced the enzyme's catalytic efficiency towards certain substrates, indicating its potential role in enzyme engineering . This suggests that norleucine can be strategically utilized to improve enzymatic reactions in biotechnological applications.

Applications in Biotechnology

This compound's unique properties make it valuable in biotechnological applications, particularly in the production of recombinant proteins. Its incorporation into proteins can enhance stability and functionality, making it an attractive candidate for drug development and biopharmaceuticals . The ability to monitor low concentrations of norleucine during fermentation processes provides insights into metabolic dynamics within microbial systems .

属性

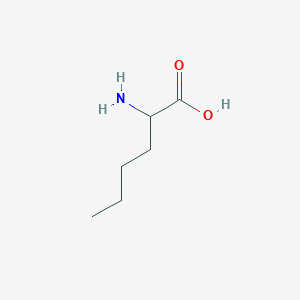

IUPAC Name |

(2S)-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883362 | |

| Record name | L-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12 mg/mL at 25 °C | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

327-57-1 | |

| Record name | Caprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Norleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Norleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-Norleucine?

A1: this compound has a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used terahertz spectroscopy to study the vibrational modes of this compound crystals, identifying a strong resonance at 1.87 THz. [] These vibrational modes provide insights into the molecular motions within the crystal structure. [] Additionally, NMR spectroscopy has been instrumental in studying the configuration of this compound and its derivatives. []

Q3: What polymorphic forms of this compound exist, and how do they transition?

A3: this compound exhibits polymorphism, existing in α, β, and γ forms. These forms are characterized by different packing arrangements of hydrogen-bonded bilayers. [, , , ] The transitions between these forms, particularly the α ↔ γ and β ↔ α transitions, have been studied extensively. [, , , ] The α ↔ γ transition is a first-order transition with a noticeable enthalpy change, while the α ↔ β transition is less reproducible and displays a smaller enthalpy difference. []

Q4: How does temperature affect the stability and behavior of this compound crystals?

A4: Temperature plays a significant role in the stability and phase behavior of this compound. The α-form converts to the γ-form at 390 K. [, , ] The transition involves a shift in the bilayers within the crystal structure. [, ] Diffuse scattering studies using synchrotron radiation reveal disorder in the layer stacking at room temperature, which decreases upon heating to 373 K, indicating a type of annealing process. []

Q5: What is the thermal stability of this compound Maleate?

A5: Studies using thermogravimetric analysis (TGA) have shown that this compound Maleate remains thermally stable up to 160°C. [] This thermal stability is an important consideration for its potential applications.

Q6: How does this compound affect acid proteases?

A6: this compound, particularly its diazoacetyl derivative (diazoacetyl-DL-Norleucine methyl ester, or DAN), is known to inactivate certain acid proteases. [, , , , , , , , ] This inactivation often involves the modification of an essential carboxyl group at the enzyme's active site. [, , , , , , , , ] The degree and specificity of inhibition vary depending on the specific acid protease and reaction conditions. [, , , , , ]

Q7: How have computational methods been used to study this compound?

A7: Molecular dynamics simulations have provided valuable insights into the molecular mechanisms of phase transitions in this compound crystals. [, , , , ] These simulations help visualize the concerted molecular displacements involved in these transitions. [, ] Additionally, density functional theory (DFT) calculations, especially with dispersion corrections (DFT-D), have been employed to investigate the energetic landscapes of different this compound polymorphs. []

Q8: How do structural modifications of this compound affect its interactions with acid proteases?

A8: Modifications to the this compound structure, such as the introduction of a diazoacetyl group (as in DAN), significantly influence its interactions with acid proteases. [, , , , , , , , ] These modifications can alter the reactivity towards specific residues within the active site of the enzyme. [, , , , , , , , ]

Q9: What is known about the dissolution and solubility of this compound?

A9: Specific studies focusing on the dissolution rate and solubility of this compound in various media are limited within the provided research.

Q10: How does this compound influence the metabolism of Mycobacterium avium?

A10: Research indicates that this compound can inhibit transmethylation reactions in Mycobacterium avium, affecting the structure of its outer envelope layer. [] This disruption can potentially enhance the susceptibility of M. avium to certain drugs. []

Q11: What role does this compound play in amino acid cross-resistance in Agrobacterium tumefaciens?

A11: Studies show that resistant clones of Agrobacterium tumefaciens, selected on media containing this compound, exhibit cross-resistance to other amino acids, including glycine, D-methionine, D-valine, and DL-serine. [] This cross-resistance suggests a common mechanism of resistance involving amino acid metabolism in this bacterium. []

Q12: How does this compound interact with other amino acids in cell culture?

A12: Research using rat hepatoma cells suggests a specific interaction between this compound and valine. [] When valine concentrations in the culture media are low, the presence of this compound does not significantly affect protein synthesis. [] This observation highlights the potential for complex interactions between amino acids in cellular systems.

Q13: Does this compound affect mycelial fragmentation in Cephalosporium acremonium?

A13: Similar to methionine, this compound has been observed to stimulate arthrospore formation in Cephalosporium acremonium, leading to hyphal fragmentation. [, ] This effect suggests a role for this compound in the morphological differentiation of this fungus. [, ]

Q14: What are the applications of this compound in biochemical research?

A14: Researchers use this compound in various biochemical studies, including investigations of amino acid metabolism [, , , , ] and the characterization of acid proteases. [, , , , , , , , ] Its structural similarity to other amino acids makes it a useful tool for studying competitive inhibition and metabolic pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。